![molecular formula C9H7ClO3 B2921334 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde CAS No. 911485-93-3](/img/structure/B2921334.png)

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

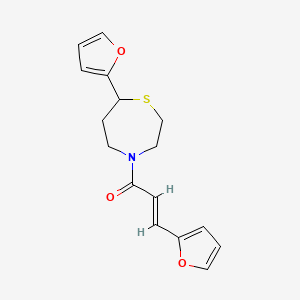

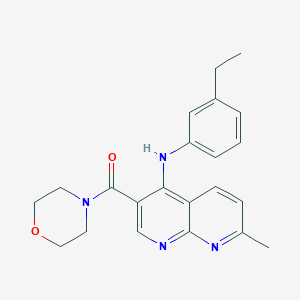

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a chemical compound with the molecular formula C9H7ClO3 and a molecular weight of 198.60 . It is used in various chemical reactions and can be synthesized in laboratories .

Molecular Structure Analysis

The molecular structure of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde consists of a benzodioxine ring with a chlorine atom at the 7th position and a carbaldehyde group at the 6th position .Physical And Chemical Properties Analysis

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde is a solid compound . The exact boiling point is not specified, but related compounds have boiling points around 299°C .Applications De Recherche Scientifique

Synthesis and Transformations in Antiallergic Studies

Research has explored the synthesis and transformations of related compounds, potentially indicating applications in developing antiallergic medications. For instance, the synthesis of 1,4-Dihydro-4-oxo-[1]benzothieno[3,2-b]pyridin-2-carbonsäure-estern demonstrates complex chemical transformations that could be relevant to understanding the chemical behavior of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde in pharmaceutical research (Görlitzer & Kramer, 2000).

Catalyzed Ring Closures and Transformations

Another study investigates the acid-catalyzed ring closures and transformations of 3-aryloxy-4-oxoazetidine-2-carbaldehydes, which could suggest mechanisms by which 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde might undergo ring transformations or be involved in the synthesis of complex heterocyclic structures (Bertha et al., 1998).

Novel Synthesis Routes

The preparation of 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes via the Vilsmeier–Haack reaction and their use in synthesizing heterocyclic chalcones and dipyrazolopyridines highlight innovative synthesis routes that could be applied to or inspired by the synthesis and functionalization of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde (Quiroga et al., 2010).

Reactions with Nucleophilic Reagents

Investigating the reactions of related compounds with nucleophilic reagents can provide insights into potential reactivity patterns and applications of 7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde in synthesizing new chemical entities (Ivanov et al., 2002).

Propriétés

IUPAC Name |

6-chloro-2,3-dihydro-1,4-benzodioxine-7-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3/c10-7-4-9-8(3-6(7)5-11)12-1-2-13-9/h3-5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQKQJGFDIIQXRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Cl)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921252.png)

![5-Oxo-5-[(4-phenyl-1,3-thiazol-2-yl)amino]pentanoic acid](/img/structure/B2921253.png)

![7-[(4-Bromophenyl)methyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B2921257.png)

![3-Piperidin-3-yl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole;dihydrochloride](/img/structure/B2921260.png)

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4,6-dichlorocyclohexa-2,4-diene-1-carboxamide](/img/structure/B2921267.png)

![tert-butyl N-[8-(trifluoromethanesulfonyloxy)-3,4-dihydro-2H-1-benzopyran-3-yl]carbamate](/img/structure/B2921270.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]-3-fluorobenzamide hydrochloride](/img/structure/B2921271.png)

![1-(4-Bromophenyl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2921273.png)